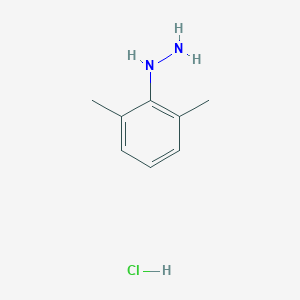

2,6-Dimethylphenylhydrazine hydrochloride

Übersicht

Beschreibung

2,6-Dimethylphenylhydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 2,6-dimethylaniline with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition. The general procedure involves adding a cold solution of sodium nitrite to a cold solution of 2,6-dimethylaniline in hydrochloric acid, maintaining the temperature below 5°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and precise temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of bases or acids as catalysts.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Derivatization Agent

One of the primary applications of 2,6-Dimethylphenylhydrazine hydrochloride is as a derivatization agent in analytical chemistry. It enhances the detection and quantification of environmental pollutants, including aromatic amines and aldehydes. The process involves:

- Sample Preparation : Collecting water, soil, or air samples.

- Derivatization : Reacting the compound with specific pollutants to form stable derivatives.

- Analysis : Utilizing techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect and quantify these derivatives.

This method significantly improves the sensitivity and detection limits for various pollutants, making it a valuable tool in environmental monitoring.

Environmental Science

Pollutant Detection

In environmental science, this compound is utilized for assessing pollution levels in various matrices. Its ability to form stable derivatives allows for accurate measurement of hazardous substances in environmental samples. Studies have shown that using this compound can lead to improved methodologies for detecting pollutants at lower concentrations, thus enhancing regulatory compliance and public safety.

Pharmacological Research

Potential Therapeutic Applications

Research indicates that this compound may have implications in pharmacology due to its biological activity. It has been studied for its potential anti-cancer and anti-inflammatory properties. The compound's structure allows it to interact with biological macromolecules, which may lead to therapeutic effects or toxicity .

Case Studies

- Carcinogenicity Studies : Laboratory studies have suggested that this compound can induce tumors in animal models, indicating its potential role as a carcinogen.

- Metabolic Pathway Influence : Research has shown that it may affect liver enzymes involved in drug metabolism, suggesting further investigation into its pharmacokinetic properties is warranted.

Chemical Synthesis

Synthesis of Novel Compounds

The reactivity of this compound is leveraged in the synthesis of novel compounds. Researchers have explored its use in creating derivatives with potential therapeutic applications, including those targeting cancer treatment . The compound's unique substitution pattern on the phenyl ring influences its reactivity and biological activity.

Wirkmechanismus

The mechanism of action of 2,6-dimethylphenylhydrazine hydrochloride involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways depend on the specific application and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dimethylphenylhydrazine hydrochloride

- 2,4-Dimethylphenylhydrazine hydrochloride

- 3,4-Dimethylphenylhydrazine hydrochloride

- 3,5-Dimethylphenylhydrazine hydrochloride

Uniqueness

2,6-Dimethylphenylhydrazine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to other dimethylphenylhydrazine derivatives .

Biologische Aktivität

2,6-Dimethylphenylhydrazine hydrochloride (CAS number 2538-61-6) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₃ClN₂

- Molecular Weight : 172.66 g/mol

- Structure : The compound features a hydrazine functional group attached to a dimethyl-substituted phenyl ring, which influences its reactivity and biological interactions.

Biological Activities

This compound exhibits several significant biological activities, including:

- Carcinogenic Potential : Research indicates that this compound may act as a carcinogen. Studies have demonstrated its ability to induce tumors in laboratory animals, suggesting a need for caution in its handling and use in research settings .

- Mutagenicity : The structure of 2,6-Dimethylphenylhydrazine allows it to interact with various biological macromolecules, potentially leading to mutagenic effects. This interaction may disrupt normal cellular functions and contribute to carcinogenic processes .

- Impact on Enzymatic Pathways : The compound has been shown to influence certain metabolic pathways, particularly affecting liver enzymes. This property highlights its relevance in pharmacological studies related to drug metabolism and toxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymatic pathways, leading to altered metabolic processes within cells. This could affect the detoxification mechanisms in the liver and other organs.

- Cellular Interaction : The compound's ability to form stable derivatives with various pollutants enhances its detection limits in environmental samples, indicating potential applications in analytical chemistry.

Tumor Induction Studies

A notable study investigated the carcinogenic effects of 2,6-Dimethylphenylhydrazine in rodents. The results indicated a significant increase in tumor incidence among treated groups compared to controls. This study underscored the importance of understanding the long-term effects of exposure to this compound.

Metabolic Pathway Analysis

Another research focused on the metabolic pathways influenced by this compound. It was found that the compound affected cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism. Alterations in these pathways could lead to increased toxicity or altered efficacy of co-administered drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| Mesitylhydrazine hydrochloride | 24006-09-5 | 1.00 | Similar structure but different substitution |

| 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3 | 0.97 | Varies by substitution pattern |

| o-Tolylhydrazine hydrochloride | 635-26-7 | 0.89 | Different positional isomer |

The distinct substitution pattern at positions 2 and 6 on the phenyl ring contributes significantly to the specific reactivity and biological activity of this compound compared to its analogs.

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKQMDUOOZVZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496680 | |

| Record name | (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-61-6 | |

| Record name | 2538-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,6-dimethylphenylhydrazine hydrochloride particularly interesting for studying the Fischer indole synthesis?

A: this compound, when reacted with certain ketones and aldehydes, provides valuable insights into the reaction mechanism of the Fischer indole synthesis. The bulky methyl groups at the 2 and 6 positions of the phenyl ring introduce steric hindrance, influencing the reaction pathway and enabling the isolation and characterization of reaction intermediates. [, ]

Q2: What key intermediate was identified when this compound was reacted with propionaldehyde?

A: Instead of directly forming the expected indole product, the reaction of this compound with propionaldehyde in refluxing benzene initially yielded a non-aromatic compound. Spectroscopic analysis identified this compound as a dienone-imine, a crucial intermediate proposed in the Robinson mechanism of the Fischer indole synthesis. This finding provided strong evidence supporting the step-wise mechanism of this important reaction. []

Q3: How does the reaction of this compound with 2-methylcyclohexanone differ from its reaction with 2,6-dimethylcyclohexanone?

A: While this compound successfully reacts with 2-methylcyclohexanone to yield 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole, it fails to react with 2,6-dimethylcyclohexanone under the same conditions. [] This difference highlights the impact of steric hindrance on the Fischer indole synthesis. The additional methyl group at the 2-position of 2,6-dimethylcyclohexanone likely prevents the formation of the essential reaction intermediate, thereby inhibiting the reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.